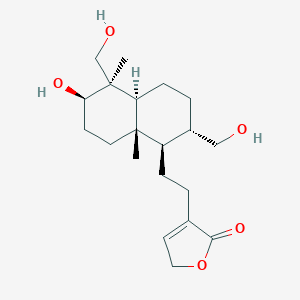

14-デオキシ-17-ヒドロキシアンドログラフォリド

概要

説明

科学的研究の応用

Anti-Inflammatory Properties

Mechanisms of Action:

14-Deoxy-17-hydroxyandrographolide exhibits potent anti-inflammatory effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced RAW 264.7 macrophage cells. In one study, the compound demonstrated a 100% inhibition of TNF-α and IL-1β and an 85.59% inhibition of IL-6 at specific concentrations .

Case Study:

A study involving the administration of 14-Deoxy-17-hydroxyandrographolide in murine models of inflammation revealed significant reductions in eosinophil counts and levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid following ovalbumin-induced inflammation . This suggests its potential as a therapeutic agent in allergic conditions.

Antiviral Activity

Research Findings:

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated that 14-Deoxy-17-hydroxyandrographolide binds effectively to the hACE2 receptor, which is crucial for viral entry into human cells. The binding energy was reported to be among the lowest compared to other natural compounds tested .

Data Table: Binding Affinity Comparison

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 14-Deoxy-17-hydroxyandrographolide | -7.5 |

| Andrographiside | -8.1 |

| Neoandrographolide | -7.9 |

| Apigenin | -7.6 |

Anticancer Potential

Cytotoxic Effects:

Research indicates that 14-Deoxy-17-hydroxyandrographolide can induce cytotoxicity in certain cancer cell lines while exhibiting minimal toxicity in normal cells. It has been shown to reduce the expression of apoptosis markers such as caspase-3 in human promonocytic cell lines, suggesting its potential role as an anticancer agent .

Case Study:

In vitro studies demonstrated that treatment with this compound inhibited cell proliferation in various cancer cell lines without causing significant toxicity to normal cells . This selective cytotoxicity highlights its promise as a targeted cancer therapy.

Immunomodulatory Effects

Pharmacological Insights:

The immunomodulatory effects of 14-Deoxy-17-hydroxyandrographolide have been documented in several studies, showing its ability to modulate immune responses effectively. In particular, it enhances the activity of immune cells while reducing excessive inflammatory responses .

Table: Summary of Immunomodulatory Effects

| Effect | Observation |

|---|---|

| Cytokine Inhibition | TNF-α, IL-1β, IL-6 inhibition |

| Immune Cell Modulation | Enhanced macrophage activity |

| Reduction in Allergic Responses | Decreased eosinophil counts |

作用機序

Target of Action

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate

Mode of Action

It is known that andrographolide and its analogs, which include 14-deoxy-17-hydroxyandrographolide, have been found to exhibit potential treatment against several virus infections, including sars-cov-2 . The mechanisms of action in inhibiting viral infections can be categorized into several types, including regulating the viral entry stage, gene replication, and the formation of mature functional proteins .

Biochemical Pathways

It is known that andrographolide and its derivatives have diverse pharmacological properties such as anti-viral, anti-bacterial, anti-inflammatory, anti-hyperglycemic, immunostimulatory, anti-dyslipidemic, anti-hepatic, and anti-angiogenic effects .

Pharmacokinetics

A study has compared the pharmacokinetics of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rats .

Result of Action

It is known that andrographolide and its analogs have shown cytotoxic activity against a number of human cancer cell lines .

Action Environment

It is known that light quality is an important factor affecting the content of active components of medicinal plants .

生化学分析

Biochemical Properties

14-Deoxy-17-hydroxyandrographolide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proprotein convertases, which are involved in the processing of various proteins . Additionally, 14-Deoxy-17-hydroxyandrographolide exhibits strong antimicrobial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis by inhibiting their growth . The compound also interacts with proteins involved in apoptosis, leading to cell death in certain cancer cell lines .

Cellular Effects

14-Deoxy-17-hydroxyandrographolide exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in leukemia HL60 cells, disrupting the mitochondrial membrane potential and leading to cell death . In breast cancer cell lines, such as MDA-MB-231, the compound inhibits cell growth and induces apoptosis through the disruption of mitochondrial potential . Furthermore, 14-Deoxy-17-hydroxyandrographolide influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of 14-Deoxy-17-hydroxyandrographolide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits the activity of proprotein convertases by binding to their active sites . Additionally, 14-Deoxy-17-hydroxyandrographolide induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . This compound also modulates gene expression, influencing the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Deoxy-17-hydroxyandrographolide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 14-Deoxy-17-hydroxyandrographolide maintains its antimicrobial and anticancer activities over time, although the potency may vary depending on the experimental conditions . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 14-Deoxy-17-hydroxyandrographolide vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic, antipyretic, and anti-inflammatory effects without causing serious toxicity . At higher doses, 14-Deoxy-17-hydroxyandrographolide may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not enhance the therapeutic effects but increases the risk of adverse effects .

Metabolic Pathways

14-Deoxy-17-hydroxyandrographolide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of 14-Deoxy-17-hydroxyandrographolide . The compound also affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 14-Deoxy-17-hydroxyandrographolide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, 14-Deoxy-17-hydroxyandrographolide may be transported across cell membranes through passive diffusion or active transport mechanisms .

Subcellular Localization

14-Deoxy-17-hydroxyandrographolide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 14-Deoxy-17-hydroxyandrographolide to specific compartments or organelles, enhancing its efficacy . The subcellular localization of the compound is crucial for its interactions with enzymes, proteins, and other biomolecules involved in its biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 14-Deoxy-17-hydroxyandrographolide typically involves the extraction from Andrographis paniculata. The synthetic modifications of andrographolide, a related compound, have been extensively studied for oncology applications . One common method involves the oxidation of andrographolide derivatives using m-CPBA (meta-Chloroperoxybenzoic acid) to yield various analogs .

Industrial Production Methods

the extraction from Andrographis paniculata remains a primary source .

化学反応の分析

Types of Reactions

14-Deoxy-17-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the oxidation of andrographolide derivatives can lead to the formation of iodo derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving 14-Deoxy-17-hydroxyandrographolide include acetic anhydride, zinc chloride, and m-CPBA . These reagents facilitate the formation of various analogs with enhanced biological activities .

Major Products

The major products formed from these reactions include various 12-substituted and 14-deoxy derivatives, which have shown significant cytotoxic activity against cancer cell lines .

類似化合物との比較

14-Deoxy-17-hydroxyandrographolide is unique due to its specific structural modifications that enhance its biological activity. Similar compounds include:

Andrographolide: The parent compound with diverse pharmacological properties.

14-Deoxy-12-hydroxyandrographolide: Another derivative with significant cytotoxic activity.

3,19-Diacetyl-12-phenylthio-14-deoxy-andrographolide: A semi-synthetic derivative with potent anticancer properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .

生物活性

14-Deoxy-17-hydroxyandrographolide is a bioactive compound derived from the plant Andrographis paniculata, known for its diverse pharmacological properties. This compound is part of the ent-labdane diterpenoid family and has gained attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of 14-Deoxy-17-hydroxyandrographolide, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

14-Deoxy-17-hydroxyandrographolide exhibits several mechanisms that contribute to its biological activity:

- Cytotoxicity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H929 (multiple myeloma) cells. For instance, it has shown IC50 values of approximately 37.56 µM for MCF-7 and 8 µM for H929 cells after 48 hours of exposure .

- Induction of Apoptosis : It induces apoptosis in leukemia HL60 cells by disrupting mitochondrial membrane potential, leading to cell death. This process is essential for its anti-cancer properties.

- Anti-inflammatory Effects : In vitro studies have shown that 14-Deoxy-17-hydroxyandrographolide inhibits pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced RAW 264.7 macrophage cells, achieving up to 100% inhibition at specific concentrations .

Pharmacological Properties

The pharmacological profile of 14-Deoxy-17-hydroxyandrographolide includes:

- Anti-cancer Activity : The compound has been shown to inhibit tumor growth by affecting specific molecular targets involved in cancer progression. Its derivatives, including andrographolide, have been studied extensively for their anti-tumor effects .

- Antimicrobial Activity : It exhibits antimicrobial properties against pathogens like Staphylococcus aureus and Enterococcus faecalis, inhibiting their growth effectively.

- Immunomodulatory Effects : The compound enhances immune responses, making it a candidate for treating immune-related disorders. It modulates various immune pathways, thus influencing cytokine production .

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

A study conducted on the anti-cancer activity of 14-Deoxy-17-hydroxyandrographolide utilized various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, supporting its potential use in cancer therapies .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound demonstrated its efficacy in reducing inflammation markers in animal models. Administration of 14-Deoxy-17-hydroxyandrographolide significantly lowered levels of inflammatory cytokines in serum samples from treated mice compared to controls. This suggests a promising role in managing inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that 14-Deoxy-17-hydroxyandrographolide undergoes metabolism primarily via cytochrome P450 enzymes. Its absorption and distribution within biological systems are facilitated by interactions with transport proteins. Research shows that the compound is relatively stable under physiological conditions but may degrade over time, affecting its therapeutic efficacy .

特性

IUPAC Name |

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGEODVJJLYGW-UQZPWQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?

A1: 14-Deoxy-17-hydroxyandrographolide is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。